N-tert-Butylcarbamoyl-L-tert-leucine-d9
Description
Molecular Formula and Stereochemical Configuration
N-tert-Butylcarbamoyl-L-tert-leucine-d9 is a deuterated derivative of the non-deuterated parent compound, N-tert-Butylcarbamoyl-L-tert-leucine. Its molecular formula is C₁₁H₁₃D₉N₂O₃ , with a molecular weight of 239.36 g/mol (calculated from its isotopic composition). The non-deuterated analogue, N-tert-Butylcarbamoyl-L-tert-leucine, has the formula C₁₁H₂₂N₂O₃ and a molecular weight of 230.31 g/mol .
The stereochemical configuration of the compound is defined by the L-tert-leucine backbone , which adopts an (S)-configuration at the α-carbon. The carbamoyl group (-CONH-tert-butyl) is attached to the amino group of L-tert-leucine, preserving the chiral center’s integrity. Nuclear magnetic resonance (NMR) analysis confirms the (S)-configuration through specific rotation values (e.g., -6° at 1 M concentration in acetic acid).
Table 1: Molecular properties of deuterated and non-deuterated forms
| Property | This compound | N-tert-Butylcarbamoyl-L-tert-leucine |
|---|---|---|
| Molecular Formula | C₁₁H₁₃D₉N₂O₃ | C₁₁H₂₂N₂O₃ |
| Molecular Weight (g/mol) | 239.36 | 230.31 |
| Specific Rotation [α]D²⁰ | Not reported | -6° (C=1, AcOH) |
Isotopic Labeling Strategy: Deuterium (d9) Substitution Patterns
The d9 designation indicates nine hydrogen atoms replaced by deuterium. Deuterium substitution occurs at the tert-butyl carbamoyl group and the β-methyl branches of the tert-leucine residue. Key substitution sites include:
- Three deuteriums on the methyl groups of the tert-butyl carbamoyl moiety.
- Six deuteriums on the β-methyl groups of the tert-leucine side chain.
This labeling strategy enhances stability and alters physicochemical properties, such as reduced dipole-dipole relaxation in NMR studies, which improves spectral resolution. The synthetic route involves deuterated reagents, such as deuterated hydrochloric acid or LiAlD₄ , to achieve selective deuteration.
Table 2: Deuterium substitution pattern
| Position | Number of Deuterium Atoms | Functional Group |
|---|---|---|
| tert-Butyl carbamoyl | 3 | -C(CH₃)₃ → -C(CD₃)₃ |
| β-Methyl groups | 6 | -CH(CH₃)₂ → -CD(CD₃)₂ |
Comparative Analysis of Deuterated vs. Non-Deuterated Analogues
Deuteration introduces distinct physicochemical and spectroscopic differences :
Physicochemical Properties:
- Solubility : Deuterated compounds exhibit slightly lower solubility in polar solvents due to increased hydrophobicity from deuterium’s isotopic effect.
- Thermal Stability : The deuterated form shows enhanced thermal stability, with a decomposition temperature exceeding 182°C (vs. 182°C for the non-deuterated form).
Spectroscopic Profiles:
- NMR : Deuterated analogues display simplified ^1H NMR spectra due to the absence of signals from replaced protons. For example, the methyl proton resonances (δ 1.0–1.5 ppm) vanish, leaving only residual ^13C-coupled deuterium signals.
- Mass Spectrometry : The deuterated compound shows a +9 m/z shift in molecular ion peaks compared to the non-deuterated form (e.g., m/z 239 vs. 230).
Table 3: Spectroscopic comparison
| Technique | This compound | N-tert-Butylcarbamoyl-L-tert-leucine |
|---|---|---|
| ^1H NMR (δ, ppm) | Absence of methyl proton signals (1.0–1.5 ppm) | Methyl protons at 1.0–1.5 ppm |
| MS (Molecular Ion) | m/z 239.36 | m/z 230.31 |
| IR (C=O stretch) | 1680 cm⁻¹ | 1680 cm⁻¹ |
Applications in Research:
- Metabolic Tracing : The deuterated form is used in stable isotope labeling to track protein synthesis rates, leveraging its resistance to metabolic degradation.
- NMR Studies : Local deuteration reduces spin diffusion, enabling high-resolution structural analysis of large proteins (e.g., bacteriorhodopsin).
Properties
Molecular Formula |
C₁₁H₁₃D₉N₂O₃ |
|---|---|
Molecular Weight |
239.36 |
Synonyms |
(2S)-2-(tert-Butylaminocarbonylamino)-3,3-dimethylbutanoic-d9 Acid; N-[[(1,1-Dimethylethyl)amino]carbonyl]-3-methyl-L-valine-d9 |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Pathway Studies
The deuterium labeling in N-tert-Butylcarbamoyl-L-tert-leucine-d9 allows researchers to trace its metabolic fate in biological systems. This capability is crucial for understanding amino acid metabolism and the mechanisms underlying metabolic disorders. The compound can be employed in:
- Tracing Metabolic Pathways : Its incorporation into metabolic studies enables the investigation of how amino acids are processed in vivo, providing insights into metabolic pathways and potential disruptions in diseases.
- Studying Drug Metabolism : The compound can be used to analyze the pharmacokinetics of drugs, offering valuable data on absorption, distribution, metabolism, and excretion (ADME) processes.
Biocatalysis
This compound has shown significant potential as a substrate in biocatalytic processes. For instance:
- Enzymatic Reactions : In studies involving leucine dehydrogenase (LeuDH), this compound has been utilized as a substrate for the production of L-tert-leucine via biotransformation. Research indicates that it achieves conversion rates exceeding 80% under optimized conditions .
- Peptide Synthesis : Its stability and reactivity make it an important intermediate in peptide synthesis, contributing to the development of novel therapeutic peptides.
Therapeutic Applications
The unique characteristics of this compound position it as a candidate for various therapeutic applications:
- Antitumor Activity : Derivatives of L-tert-leucine have demonstrated cytotoxic effects against cancer cell lines. This compound enhances the efficacy of peptide drugs designed to target cancer cells, making it a valuable compound in cancer research.
- Pharmaceutical Intermediate : As a building block in drug development, it serves as an essential intermediate for synthesizing complex molecules used in therapeutics.
Industrial Production
The industrial synthesis of this compound involves automated processes that ensure high purity and consistency. Key aspects include:
- Batch Processing : Allows for flexibility in production scales.
- Quality Control : Stringent measures are implemented to maintain product integrity throughout the production process.
Antitumor Activity
Research has highlighted the potential of this compound derivatives in enhancing the cytotoxic effects of peptide drugs targeting specific cancer cell lines.
Biocatalysis
In a study focused on biotransformation, this compound was effectively used as a substrate by LeuDH, demonstrating its role in producing L-tert-leucine with high conversion rates .
Preparation Methods
Synthesis of L-tert-leucine-d9
The foundational step involves preparing L-tert-leucine-d9, the chiral precursor. Recent advances leverage enzymatic catalysis for high enantioselectivity. A leucine dehydrogenase (LeuDH) from Exiguobacterium sibiricum (EsLeuDH) catalyzes the reductive amination of trimethylpyruvic acid (TMP) to L-tert-leucine using NADH as a cofactor. For deuterium incorporation, researchers substitute with in the reaction medium, enabling hydrogen-deuterium exchange at labile positions. Alternatively, deuterated sodium formate () regenerates NADH-d, ensuring isotopic enrichment during cofactor recycling.
Table 1: Enzymatic Synthesis Parameters for L-tert-leucine-d9
| Parameter | Optimal Condition | Impact on Yield/ |
|---|---|---|
| Temperature | 30°C | Maximizes enzyme activity |
| pH | 9.0–10.5 | Enhances reductive amination |
| concentration | 70% (v/v) | Achieves >95% deuteration |
| Reaction time | 48 hours | Ensures complete conversion |
Isotopic Purity and Analytical Validation
Deuterium distribution is verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR). Ultra-performance liquid chromatography (UPLC) coupled with high-resolution MS confirms the molecular formula , while -NMR identifies deuterium positions. Contamination with non-deuterated analogs is minimized using gradient elution on C18 columns with 0.1% formic acid in acetonitrile.
Carbamoylation of L-tert-leucine-d9
Protection of the Amino Group
The amino group of L-tert-leucine-d9 is protected using tert-butyl carbamoyl chloride () under basic conditions. Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) serves as the solvent, with triethylamine (TEA) as the base to neutralize HCl byproducts. Reaction temperatures of 0–5°C prevent racemization, achieving >99% carbamoylation efficiency.
Reaction Mechanism:
Solvent and Catalyst Optimization
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but risk racemization at elevated temperatures. Catalytic amounts of 4-dimethylaminopyridine (DMAP) improve acylation kinetics without compromising stereochemical integrity. Post-reaction, the product is extracted with ethyl acetate and washed with brine to remove residual reagents.
Industrial-Scale Production and Automation
Continuous-Flow Reactor Systems
Large-scale synthesis employs continuous-flow reactors to maintain precise temperature and mixing control. A study using microreactors with immobilized LeuDH and formate dehydrogenase (FDH) demonstrated a 30% increase in yield compared to batch processes. Key advantages include:
Quality Control Metrics
Industrial batches are validated using:
-
HPLC-DAD : Purity >99.5% with a C18 column (250 mm × 4.6 mm, 5 μm) and 0.1% TFA/acetonitrile mobile phase.
-
Chiral GC-MS : Enantiomeric excess () >99.9% using derivatization with -acetyl-β--glucopyranose isothiocyanate (GITC).
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Preparation Methods
| Method | Yield (%) | (%) | Deuterium Purity (%) |
|---|---|---|---|
| Enzymatic + Batch | 78 | 99.99 | 95 |
| Enzymatic + Continuous | 85 | 99.99 | 98 |
| Chemical Carbamoylation | 65 | 99.5 | 90 |
The enzymatic-continuous approach outperforms traditional methods in both yield and isotopic purity, though it requires higher initial capital investment .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods to confirm the structural integrity and isotopic purity of N-tert-Butylcarbamoyl-L-tert-leucine-d9?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the absence of non-deuterated protons in the tert-leucine backbone. For example, the tert-butyl carbamate group’s characteristic signals (e.g., ~1.4 ppm for tert-butyl protons) should align with literature values for Boc-protected analogs .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantify isotopic enrichment (d9) via high-resolution MS. A mass shift of +9 Da compared to the non-deuterated form confirms deuterium incorporation .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Validate functional groups (e.g., carbamate C=O stretch at ~1680–1720 cm) to ensure no degradation during synthesis .
Q. How is this compound typically synthesized, and what steps ensure high yield and purity?
- Methodological Answer :
- Deuterium Incorporation : Start with L-tert-leucine-d9, synthesized via acid-catalyzed H/D exchange or enzymatic methods. Ensure rigorous exclusion of protic solvents to prevent back-exchange .
- Boc Protection : React with di-tert-butyl dicarbonate (BocO) in anhydrous THF or DCM, using DMAP as a catalyst. Monitor reaction completion via TLC (Rf ~0.5 in ethyl acetate/hexane) .
- Purification : Use flash chromatography (silica gel, gradient elution) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the product. Final purity (>95%) is confirmed by LC-MS .
Advanced Research Questions
Q. How do deuterium kinetic isotope effects (KIEs) impact the use of this compound in metabolic stability assays?
- Methodological Answer :
- In Vitro Studies : Compare metabolic half-life () of deuterated vs. non-deuterated analogs in liver microsomes. Use LC-MS/MS to quantify deuterium retention in metabolites. KIEs >1.5 suggest significant slowing of C–D bond cleavage .
- In Vivo Pharmacokinetics (PK) : Administer equimolar doses to animal models and measure plasma concentrations. Correct for KIEs using computational models (e.g., QSPR) to avoid overestimating metabolic stability .
- Data Contradictions : If in vitro and in vivo data conflict, validate enzyme-specific KIEs using recombinant CYP isoforms or hepatocyte assays .
Q. What experimental strategies can resolve discrepancies in isotopic enrichment data when using this compound as an internal standard in quantitative proteomics?
- Methodological Answer :
- Calibration Curves : Prepare standards with varying d0/d9 ratios (e.g., 0–100% deuterated) to account for ion suppression effects in MS .
- Matrix Effects : Spike the compound into biological matrices (e.g., plasma, tissue homogenates) pre- and post-extraction to assess recovery rates and signal interference .
- Cross-Validation : Use orthogonal techniques like H NMR or isotope ratio mass spectrometry (IRMS) to confirm LC-MS results, especially near detection limits .
Q. How can researchers optimize the incorporation of this compound into peptide chains during solid-phase synthesis?
- Methodological Answer :
- Coupling Conditions : Use HATU/DIPEA in DMF for efficient amide bond formation. Monitor coupling efficiency via Kaiser test or LC-MS of truncated sequences .
- Deuteration Stability : Avoid prolonged exposure to acidic conditions (e.g., TFA during Boc deprotection) to prevent deuterium loss. Substitute with milder deprotection reagents (e.g., HCl/dioxane) .
- Post-Synthesis Analysis : Perform Edman degradation or enzymatic digestion (e.g., trypsin) followed by MS/MS to confirm deuterium retention in the peptide backbone .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response data involving this compound in enzyme inhibition studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., ) using software like GraphPad Prism .
- Error Propagation : Account for variability in deuterium enrichment by bootstrapping or Monte Carlo simulations .
- Reproducibility Checks : Replicate experiments across multiple batches of the compound, reporting mean ± SEM and batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
